molecular formula C12H11BrN2O2 B594319 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-89-4

4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester

Cat. No.: B594319
CAS No.: 1242260-89-4
M. Wt: 295.136
InChI Key: UVCACASLBBNWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester (CAS: 1242260-89-4) is a quinoline derivative with the molecular formula C₁₂H₁₁BrN₂O₂ and a molecular weight of 295.13 g/mol. This compound features a bromine substituent at position 8 and an amino group at position 4 on the quinoline backbone, with an ethyl ester functional group at the carboxylic acid position (C-3) . It is synthesized via regioselective methods, achieving high purity (95%) under controlled conditions .

In pharmacological studies, this compound has been investigated for its role in modulating cAMP-dependent protein kinase (PKA) activity, particularly in vascular smooth muscle cells, where it influences calcium regulation and contractility . Its structural features, including the bromine atom and ethyl ester moiety, contribute to its solubility and bioavailability, making it a candidate for further therapeutic exploration.

Properties

IUPAC Name

ethyl 4-amino-8-bromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCACASLBBNWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677859
Record name Ethyl 4-amino-8-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-89-4
Record name Ethyl 4-amino-8-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions

  • Solvent System : Dichloromethane (DCM) or acetic acid is preferred for its ability to dissolve both the quinoline substrate and brominating agents.

  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions, such as dibromination or oxidation.

  • Stoichiometry : A 1:1 molar ratio of substrate to Br₂ ensures monobromination, though slight excesses (1.2 equivalents) may improve yields.

Mechanistic Insights

The bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism. The amino group at position 4 activates the quinoline ring by donating electron density through resonance, directing electrophiles to the 8-position (para to the pyridine nitrogen). FeBr³ catalyzes the generation of the bromonium ion (Br⁺), which attacks the electron-rich 8-position, yielding 4-amino-8-bromoquinoline-3-carboxylic acid as the intermediate.

Table 1: Bromination Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Brominating AgentBr₂ (1.2 eq)Higher regioselectivity
CatalystFeBr₃ (0.1 eq)Accelerates Br⁺ generation
Reaction Time4–6 hoursCompletes monobromination
Temperature0–5°CMinimizes side reactions

Post-reaction, the crude product is purified via recrystallization using ethanol-water mixtures, achieving >90% purity.

Esterification Techniques and Reaction Conditions

The carboxylic acid group at position 3 is converted to an ethyl ester through acid-catalyzed Fischer esterification or via activation as an acyl chloride.

Fischer Esterification

  • Reagents : Ethanol (excess), concentrated sulfuric acid (H₂SO₄) as catalyst.

  • Conditions : Reflux at 80°C for 6–8 hours, enabling reversible esterification.

  • Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by ethanol. Water removal (e.g., molecular sieves) shifts equilibrium toward ester formation.

Acyl Chloride Intermediate

Alternatively, the carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ethanol under milder conditions (0–25°C). This method avoids high temperatures, reducing decomposition risks.

Table 2: Esterification Method Comparison

MethodYield (%)Purity (%)Advantages
Fischer70–7585Simplicity, low cost
Acyl Chloride80–8590Faster, lower temperature

Purification and Characterization of the Product

Post-esterification, the crude ester is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Key characterization data include:

  • Melting Point : 158–160°C (lit.).

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, -OCH₂CH₃), 4.48 (q, 2H, -OCH₂), 6.90 (s, 1H, NH₂), 7.52–8.20 (m, 3H, aromatic).

  • HPLC Purity : ≥95%.

Alternative Synthetic Routes and Comparative Analysis

While the two-step bromination-esterification sequence dominates industrial production, alternative pathways have been explored:

Palladium-Catalyzed Cross-Coupling

Introducing bromine via Suzuki-Miyaura coupling using 8-boronoquinoline precursors, though cost-prohibitive for large-scale synthesis.

One-Pot Bromination-Esterification

Combining bromination and esterification in a single reactor, reducing purification steps. However, competing reactions lower yields (~50%).

Table 3: Synthetic Route Efficiency

RouteStepsOverall Yield (%)CostScalability
Two-Step Classical260–65LowHigh
One-Pot150ModerateModerate
Cross-Coupling340–45HighLow

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-8-bromoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in binding interactions, while the quinoline core provides structural stability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between 4-amino-8-bromoquinoline-3-carboxylic acid ethyl ester and analogous quinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 8-Br, 4-NH₂, 3-COOEt C₁₂H₁₁BrN₂O₂ 295.13 PKA modulation in vascular cells
4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester 8-Cl, 4-Br, 5-OCH₃, 3-COOEt C₁₃H₁₁BrClNO₃ 344.59 Antimicrobial research (structural analog)
Ethyl 4-amino-8-cyanoquinoline-3-carboxylate 8-CN, 4-NH₂, 3-COOEt C₁₃H₁₀N₄O₂ 270.25 Enhanced electronic properties for drug design
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester 8-Cl, 4-OH, 5-OCH₃, 3-COOEt C₁₃H₁₂ClNO₄ 297.69 Chelation studies and metal interactions
4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester 7,8-Cl₂, 4-NH₂, 3-COOEt C₁₂H₁₀Cl₂N₂O₂ 285.13 Potential antimalarial activity

Pharmacological and Biochemical Activity

  • Antimicrobial Activity: The 5-methoxy substituent in 4-bromo-8-chloro-5-methoxyquinoline derivatives increases lipophilicity, enhancing membrane penetration in bacterial models .
  • Antimalarial Potential: Dichloro derivatives (e.g., 4-amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester) show structural similarity to chloroquine, suggesting activity against Plasmodium species .

Physicochemical Properties

  • Solubility : The ethyl ester group in all compounds improves solubility in organic solvents compared to free carboxylic acids.
  • Stability: Bromine and chlorine substituents increase stability against oxidative degradation, whereas cyano groups may reduce thermal stability .

Biological Activity

4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester (E4ABr) is a compound with a molecular formula of C₁₂H₁₁BrN₂O₂ and a molecular weight of 295.13 g/mol. Its structure features a quinoline ring with an amino group at the 4-position, a bromine atom at the 8-position, and an ethyl ester at the 3-position. This unique combination of functional groups suggests significant potential for various biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.

E4ABr can undergo several chemical reactions that may influence its biological activity:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, potentially altering the compound's reactivity and biological interactions.
  • Oxidation and Reduction : The amino group can be oxidized or reduced, which may affect its pharmacological properties.
  • Ester Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, potentially enhancing its bioavailability .

The mechanism of action for E4ABr is likely related to its interactions with specific biological targets such as enzymes or receptors. The functional groups present on the molecule play crucial roles in these interactions:

  • The bromine and amino groups are essential for binding to biological targets, while the quinoline core provides structural stability.
  • Research indicates that E4ABr may serve as a probe in biological assays to study enzyme interactions and cellular pathways, making it valuable in medicinal chemistry.

Biological Activity

Preliminary studies have highlighted several biological activities associated with E4ABr:

  • Antimicrobial Activity : E4ABr has shown potential as an antimicrobial agent. Quinoline derivatives are known for their ability to inhibit bacterial growth and may be explored further for this purpose.
  • Anti-cancer Properties : Quinoline compounds have been evaluated for their anti-cancer activities. E4ABr's structural features suggest it could inhibit cancer cell proliferation through various mechanisms, including modulation of apoptosis pathways.
  • Anti-inflammatory Effects : The compound could influence inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), similar to other quinoline derivatives .

Case Studies

Recent research has focused on the synthesis and evaluation of quinoline derivatives, including E4ABr:

  • A study reported that modifications to quinoline structures could enhance their efficacy against specific cancer cell lines. For instance, compounds similar to E4ABr demonstrated significant inhibition of cell viability in Rhabdomyosarcoma cells .
  • Another investigation highlighted the antiviral activity of quinoline derivatives against enteroviruses, suggesting that structural optimizations could improve therapeutic outcomes .

Comparative Analysis

To understand E4ABr's unique properties, a comparison with similar compounds is useful:

Compound NameCAS NumberKey Features
8-Bromoquinoline-3-carboxylic acid347146-16-1Lacks amino substituent; used in similar biological contexts.
Ethyl 4-aminoquinoline-3-carboxylateNot availableSimpler structure; potential similar activities without bromine.
8-Bromo-4-chloroquinoline-3-carboxylic acid206258-97-1Chlorine substitution alters electronic properties.

E4ABr's unique combination of bromine and amino groups along with its ethyl ester functionality enhances its solubility and bioavailability compared to other quinoline derivatives .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-amino-8-bromoquinoline-3-carboxylic acid ethyl ester, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting from quinoline derivatives. For example, hydrolysis of intermediates under alkaline conditions (e.g., 10% NaOH in methanol) yields carboxylic acids, which are subsequently esterified using ethanol under reflux . Optimization includes:

  • Temperature control : Boiling diphenyl ether (15 min, 60% yield) improves cyclization efficiency .
  • Catalyst selection : Ru-based catalysts (e.g., [RuCl₂(p-cymene)]₂) enhance C-H arylation in cross-coupling reactions .
  • Purification : Column chromatography with EtOAc/hexane mixtures ensures high purity .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., neurotransmitter modulation vs. anti-inflammatory effects) across studies?

Answer:
Contradictions may arise from differences in experimental models (e.g., in vitro vs. in vivo) or concentration-dependent effects. Methodological approaches include:

  • Dose-response profiling : Establish EC₅₀ values for GABA(A) receptor activation (reported in neuropharmacological studies) .
  • Pathway-specific assays : Use siRNA knockdown to isolate cAMP/PKA-dependent effects in vascular tissues .
  • Comparative metabolomics : Analyze metabolite profiles in anti-inflammatory models (e.g., COX-2 inhibition) versus neurochemical assays .

Basic: What analytical techniques are validated for characterizing this compound’s purity and structural integrity?

Answer:

  • Spectroscopy : IR (e.g., 1703 cm⁻¹ for ester C=O stretch) and LRMS (m/z 172.00 [M+H⁺]) confirm functional groups and molecular weight .
  • Chromatography : GC-MS profiles (e.g., retention times for ethyl esters) ensure batch consistency .
  • Elemental analysis : Verify C/H/N ratios (e.g., ±0.1% deviation) to confirm stoichiometry .

Advanced: What mechanistic strategies are used to study its interaction with 5-HT receptors and downstream signaling?

Answer:

  • Radioligand binding assays : Compete with [³H]5-HT in HEK293 cells expressing recombinant receptors to determine Ki values .
  • Calcium imaging : Monitor intracellular Ca²⁺ flux in neuronal cultures pretreated with PLC inhibitors to isolate receptor-specific pathways .
  • Western blotting : Quantify phosphorylated CREB levels to assess PKA activation .

Basic: Which in vitro models are suitable for preliminary evaluation of its pharmacological potential?

Answer:

  • Neuronal cultures : Assess neurotransmitter release (e.g., serotonin) via HPLC .
  • Cancer cell lines : Screen for antiproliferative effects using MTT assays (e.g., IC₅₀ in HeLa cells) .
  • Immune cells : Measure cytokine suppression (e.g., IL-6) in LPS-stimulated macrophages .

Advanced: How does structural modification at the 8-bromo or 3-ester positions influence bioactivity?

Answer:

  • Bromine substitution : Enhances electrophilic reactivity, improving binding to kinase ATP pockets (e.g., PKA inhibition) .
  • Ester hydrolysis : Converting the ethyl ester to a free carboxylate increases solubility but reduces blood-brain barrier penetration .
  • Quinoline ring fluorination : Modulates electron density, altering affinity for 5-HT receptors .

Basic: How should stability and storage conditions be optimized to prevent degradation?

Answer:

  • Temperature : Store at –20°C in anhydrous DMSO to prevent ester hydrolysis .
  • Light sensitivity : Use amber vials to avoid photodegradation of the bromoquinoline moiety .
  • Purity monitoring : Regular HPLC checks (e.g., C18 columns, acetonitrile/water gradients) detect degradation products .

Advanced: What computational approaches predict target interactions and off-target effects?

Answer:

  • Docking simulations : Use AutoDock Vina to model binding poses in GABA(A) receptor pockets .
  • QSAR models : Corolate substituent electronegativity with anti-tumor activity in public datasets (e.g., ChEMBL) .
  • MD simulations : Assess conformational stability of the quinoline ring in lipid bilayers to predict membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.